molecular formula C25H18 B14447385 9-[(Naphthalen-1-YL)methyl]anthracene CAS No. 79760-50-2

9-[(Naphthalen-1-YL)methyl]anthracene

Cat. No.: B14447385
CAS No.: 79760-50-2
M. Wt: 318.4 g/mol
InChI Key: SUGANAIBMAXJJN-UHFFFAOYSA-N
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Description

9-[(Naphthalen-1-YL)methyl]anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is composed of an anthracene core with a naphthylmethyl substituent at the 9th position. This compound is known for its luminescent properties and is used in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Naphthalen-1-YL)methyl]anthracene typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and a halide. In this case, the naphthylmethyl group is introduced to the anthracene core using a naphthylmethyl boronic acid and a halogenated anthracene derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

9-[(Naphthalen-1-YL)methyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracenes .

Scientific Research Applications

9-[(Naphthalen-1-YL)methyl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-[(Naphthalen-1-YL)methyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it as fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-[(Naphthalen-1-YL)methyl]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its balanced hole and electron transporting properties make it particularly suitable for use in high-efficiency OLEDs .

Properties

CAS No.

79760-50-2

Molecular Formula

C25H18

Molecular Weight

318.4 g/mol

IUPAC Name

9-(naphthalen-1-ylmethyl)anthracene

InChI

InChI=1S/C25H18/c1-4-13-22-18(8-1)11-7-12-21(22)17-25-23-14-5-2-9-19(23)16-20-10-3-6-15-24(20)25/h1-16H,17H2

InChI Key

SUGANAIBMAXJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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